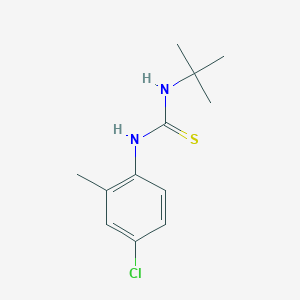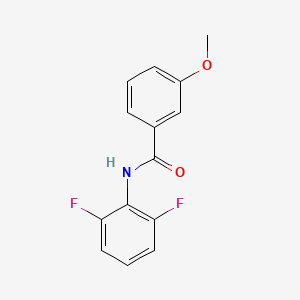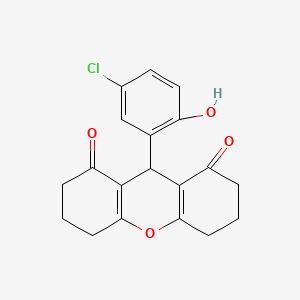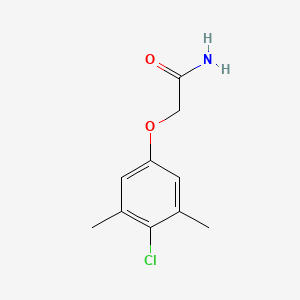
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as Chlorothalonil, is an organic compound that is widely used as a fungicide in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Chlorothalonil has been extensively studied for its chemical and biological properties, including its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail acts by inhibiting the activity of enzymes involved in the synthesis of melanin in fungi. Melanin is a pigment that protects fungal cells from environmental stress, such as UV radiation and oxidative damage. By inhibiting melanin synthesis, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail disrupts the normal growth and development of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been shown to have a number of biochemical and physiological effects on plants, animals, and humans. In plants, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause oxidative stress, leading to cell damage and death. In animals, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause liver and kidney damage, as well as reproductive and developmental toxicity. In humans, exposure to N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been linked to respiratory problems, skin irritation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has several advantages as a fungicide in laboratory experiments. It is relatively inexpensive, widely available, and effective against a broad range of fungal pathogens. However, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail also has some limitations. It is toxic to some non-target organisms, including beneficial fungi and insects, and can accumulate in the environment, leading to long-term health and environmental risks.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new target enzymes and pathways for N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail, which could lead to the development of more effective fungicides with fewer side effects. Finally, there is a need for more research on the long-term effects of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail on human health and the environment, particularly in areas where it is heavily used in agriculture.
Méthodes De Synthèse
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can be synthesized through the reaction of 4-chloro-2-methylaniline with carbon disulfide and tert-butylamine. The resulting intermediate product is then reacted with chlorine to form N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. The synthesis of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been widely used as a fungicide in agriculture to control a variety of plant diseases caused by fungi. It has been shown to be effective against a wide range of fungal pathogens, including Alternaria, Botrytis, and Fusarium species. N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is also used as a preservative in paints, adhesives, and other industrial products to prevent fungal growth. In addition, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been studied for its potential use in the treatment of certain types of cancer, such as leukemia and lymphoma.
Propriétés
IUPAC Name |
1-tert-butyl-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8-7-9(13)5-6-10(8)14-11(16)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQVGCUBVFZLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)



![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)


![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
